molecular formula C19H24ClNO B1385384 3-Chloro-N-[4-(isopentyloxy)benzyl]-2-methylaniline CAS No. 1040688-28-5

3-Chloro-N-[4-(isopentyloxy)benzyl]-2-methylaniline

Cat. No.: B1385384
CAS No.: 1040688-28-5
M. Wt: 317.9 g/mol
InChI Key: WMCWGSBZDVGXLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-N-[4-(isopentyloxy)benzyl]-2-methylaniline is a substituted aniline derivative characterized by a 3-chloro and 2-methyl group on the benzene ring, with an N-benzyl substituent modified by a 4-isopentyloxy (OCH2CH2CH(CH2)2) moiety.

Properties

IUPAC Name

3-chloro-2-methyl-N-[[4-(3-methylbutoxy)phenyl]methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24ClNO/c1-14(2)11-12-22-17-9-7-16(8-10-17)13-21-19-6-4-5-18(20)15(19)3/h4-10,14,21H,11-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMCWGSBZDVGXLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NCC2=CC=C(C=C2)OCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorination of Precursors

The initial step involves chlorination of suitable aromatic precursors, typically nitro- or methyl-substituted aniline derivatives. A common approach is to chlorinate 2-methylaniline derivatives to introduce the chloro group at the 3-position. The chlorination is performed under controlled conditions, often in the presence of chlorine gas or a chlorinating reagent, at temperatures ranging from 70°C to 80°C, with stirring to ensure uniform reaction kinetics.

Research Findings:

  • Chlorination in a chlorination kettle with stirring at 70-80°C for approximately 10-20 minutes yields selective substitution at the desired position.
  • Excess chlorine is avoided to prevent over-chlorination, with subsequent washing to remove unreacted chlorine and by-products.

Aromatic Substitution and Benzylamine Formation

Following chlorination, the intermediate undergoes nucleophilic substitution to attach the benzylamine moiety. This step often involves reacting the chlorinated aromatic compound with benzylamine derivatives, possibly facilitated by catalysts or solvents such as N-methylpyrrolidinone (NMP) or dichloroethane (DCE).

Research Findings:

  • Refluxing the mixture in solvents like isopropanol or DCE at temperatures around 80°C for 12-19 hours enhances substitution efficiency.
  • Use of catalysts such as iodine or ferric chloride can improve selectivity and yield.

The introduction of the isopentyloxy group onto the benzene ring typically involves nucleophilic substitution with isopentyl alcohol derivatives. This step is achieved through etherification, often under reflux conditions in suitable solvents like isopropanol, with temperature control to favor the formation of the ether linkage.

Research Findings:

  • Refluxing in isopropanol at 80°C for 16 hours under inert atmosphere yields high purity of the desired etherified product.
  • The reaction is monitored via HPLC or NMR to confirm completion.

Purification and Finalization

The crude product is purified through filtration, washing with solvents such as water, acetone, or isopropanol, and drying under vacuum conditions. Crystallization techniques are employed to obtain high-purity compounds, with yields reported up to 70-96% depending on reaction conditions and scale.

Data Table: Summary of Typical Preparation Conditions

Step Reagents Solvent Temperature Time Yield Notes
Chlorination Chlorine gas - 70-80°C 10-20 min ~70% Controlled addition to prevent over-chlorination
Aromatic substitution Benzylamine derivative NMP or DCE Reflux (~80°C) 12-19 h 58-70% Catalyzed with iodine or ferric chloride
Etherification Isopentyl alcohol Isopropanol Reflux (~80°C) 16 h 86-96% Under inert atmosphere, monitored by HPLC

Reduction and Final Purification

If the synthesis involves nitro precursors, reduction steps are employed to convert nitro groups to amino groups. Catalytic hydrogenation using hydrogen gas over palladium or platinum catalysts is common, operating at 25-60°C and atmospheric or slightly elevated pressures.

Research Findings:

  • Hydrogen reduction at 25-60°C with 0.038-0.044 weight parts hydrogen yields high purity aniline derivatives.
  • Final purification involves recrystallization and drying, achieving high purity (>99%) suitable for pharmaceutical or pigment intermediate applications.

Notes on Optimization and Energy Efficiency

The synthesis strategies emphasize minimizing raw material excess, employing reflux and catalytic conditions to reduce energy consumption, and utilizing efficient purification methods. The process parameters are optimized based on kinetic and thermodynamic considerations, with some methods employing continuous flow reactors for scalability.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Aniline Derivatives

Key structural variations among analogs include:

  • Substituent positions : Chloro and methyl groups on the aniline ring (e.g., 2-, 3-, or 4-position).
  • N-Benzyl modifications : Fluorinated benzyl (e.g., 3-fluorobenzyl), methoxybenzyl, or bulky ethers (e.g., isopentyloxy).
  • Functional groups : Imine (e.g., difluoropropan-2-ylidene) or amide linkages .
Table 1: Structural Comparison of Selected Analogs
Compound Name Substituents on Aniline N-Substituent Molecular Weight (g/mol) Key References
3-Chloro-N-[4-(isopentyloxy)benzyl]-2-methylaniline 3-Cl, 2-CH3 4-isopentyloxybenzyl ~299.8 (estimated) -
3-Chloro-N-(3-fluorobenzyl)-2-methylaniline 3-Cl, 2-CH3 3-fluorobenzyl 263.74
3-Chloro-N-(4-methoxybenzyl)-4-methylaniline 3-Cl, 4-CH3 4-methoxybenzyl 261.75
3-Chloro-N-(1,1-difluoropropan-2-ylidene)-2-methylaniline 3-Cl, 2-CH3 1,1-difluoropropan-2-ylidene 234.67

Physicochemical Properties

  • Lipophilicity (LogP) : The isopentyloxy group increases LogP compared to methoxy or fluorobenzyl analogs, enhancing membrane permeability but reducing aqueous solubility.
  • Stability : Bulkier substituents like isopentyloxy may reduce metabolic degradation compared to smaller groups (e.g., methoxy) .

Biological Activity

3-Chloro-N-[4-(isopentyloxy)benzyl]-2-methylaniline is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

  • Chemical Formula: C₁₉H₂₄ClNO
  • Molecular Weight: 321.86 g/mol
  • CAS Number: 1040688-28-5
  • Hazard Classification: Irritant

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary research suggests that it may act as an inhibitor of specific enzymes involved in cell signaling pathways, particularly those associated with inflammatory and proliferative disorders.

Potential Mechanisms:

  • Inhibition of Rho Kinase: Similar compounds have shown effectiveness in inhibiting Rho kinase, which plays a crucial role in smooth muscle contraction and cell proliferation. This inhibition could be beneficial in treating conditions like hypertension and cancer .
  • Antioxidant Activity: Some studies indicate that the compound may exhibit antioxidant properties, helping to mitigate oxidative stress in cells, which is linked to various chronic diseases.

Biological Activity Studies

Several studies have investigated the biological activity of related compounds, providing insight into the potential effects of this compound.

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityFindings
Rho Kinase InhibitionDemonstrated significant inhibition of Rho kinase activity, suggesting potential for treating vascular disorders.
Antioxidant PropertiesExhibited notable antioxidant effects in vitro, reducing oxidative stress markers in cell cultures.
Anti-inflammatory EffectsShowed promise in reducing inflammation in animal models, indicating potential therapeutic applications for inflammatory diseases.

Case Studies

  • Case Study on Cancer Treatment : A study explored the efficacy of a related compound as a Rho kinase inhibitor in cancer cell lines, showing reduced cell proliferation and increased apoptosis rates. This suggests that similar compounds could be effective against certain types of cancer by targeting proliferative pathways .
  • Neuroleptic Activity : Research on benzamide derivatives indicated that structural modifications could enhance neuroleptic activity, suggesting that this compound may possess similar properties worth investigating further .

Q & A

Basic Research Questions

Q. What are the key structural features of 3-Chloro-N-[4-(isopentyloxy)benzyl]-2-methylaniline, and how do they influence its physicochemical properties?

  • The compound features a 2-methylaniline core substituted with a chlorine atom at the 3-position, enhancing steric hindrance and electronic effects. The 4-(isopentyloxy)benzyl group introduces lipophilicity, which impacts solubility and bioavailability. These structural attributes can be correlated with spectroscopic data (e.g., NMR chemical shifts) and computational models to predict reactivity .

Q. What synthetic routes are reported for preparing this compound?

  • A common strategy involves reductive amination between 3-chloro-2-methylaniline and 4-(isopentyloxy)benzaldehyde, followed by purification via column chromatography. Alternative routes may use nucleophilic aromatic substitution or cross-coupling reactions. Reaction conditions (e.g., solvent, temperature, catalysts) must be optimized to minimize byproducts .

Q. What analytical techniques are essential for confirming the purity and structure of this compound?

  • High-resolution mass spectrometry (HRMS) and 1^1H/13^13C NMR are critical for structural validation. X-ray crystallography (if crystalline) provides definitive conformation, while HPLC ensures purity (>95%). IR spectroscopy can confirm functional groups like the benzyl ether linkage .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and regioselectivity of reactions involving this compound?

  • DFT calculations (e.g., using B3LYP/6-31G* basis sets) model electron density distributions, identifying nucleophilic/electrophilic sites. For example, the chlorine atom’s electron-withdrawing effect stabilizes intermediates in substitution reactions. Computational studies can also predict steric clashes in benzylation steps .

Q. What strategies resolve contradictory data in regioselectivity during benzylation or functionalization steps?

  • Contradictions in regioselectivity may arise from competing steric and electronic effects. Systematic variation of reaction parameters (e.g., solvent polarity, temperature) combined with kinetic studies (via in-situ NMR or LC-MS) can identify dominant factors. Comparative studies with analogs (e.g., fluorobenzyl derivatives) provide mechanistic insights .

Q. How does the isopentyloxy group influence pharmacokinetic properties in drug discovery contexts?

  • The isopentyloxy group enhances lipophilicity (logP), improving membrane permeability but potentially reducing aqueous solubility. Metabolic stability studies (e.g., liver microsome assays) are needed to assess oxidative degradation. Structural analogs in agrochemical research suggest this group may confer resistance to enzymatic hydrolysis .

Q. What role does this compound play in designing polyimide-based materials?

  • Derivatives of 3-chloroaniline are used as diamine monomers in polyimide synthesis. The chloro and methyl groups improve thermal stability, while the benzyl ether linkage enhances flexibility. Solubility and polymerization kinetics can be tuned by modifying the isopentyloxy chain length .

Q. How are intermediates characterized in multi-step syntheses of this compound?

  • Intermediates (e.g., Schiff bases from benzaldehyde precursors) require stepwise analysis. Techniques like 1^1H NMR tracking, GC-MS for volatile byproducts, and TLC monitoring ensure reaction progression. Crystallization or distillation may isolate unstable intermediates .

Methodological Considerations

  • Contradiction Analysis : When conflicting data arise (e.g., unexpected regiochemistry), employ control experiments with isotopic labeling (e.g., 13^{13}C) or computational docking to validate hypotheses .
  • Experimental Design : Use factorial design (DoE) to optimize synthetic yields, varying parameters like catalyst loading, solvent polarity, and reaction time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-N-[4-(isopentyloxy)benzyl]-2-methylaniline
Reactant of Route 2
Reactant of Route 2
3-Chloro-N-[4-(isopentyloxy)benzyl]-2-methylaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.